N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
Brand Name: Vulcanchem
CAS No.: 87063-91-0
VCID: VC0135332
InChI: InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1
SMILES: CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C22H26N2O5
Molecular Weight: 398.459

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester

CAS No.: 87063-91-0

Cat. No.: VC0135332

Molecular Formula: C22H26N2O5

Molecular Weight: 398.459

* For research use only. Not for human or veterinary use.

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester - 87063-91-0

Specification

CAS No. 87063-91-0
Molecular Formula C22H26N2O5
Molecular Weight 398.459
IUPAC Name dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate
Standard InChI InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1
Standard InChI Key UQRIFZCMNCZLJQ-LPHOPBHVSA-N
SMILES CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester features a peptide bond between the carboxyl group of L-alanine and the alpha-amino group of L-glutamic acid. Both the alpha-carboxylic acid and the gamma-carboxylic acid of the glutamic acid residue are protected with benzyl ester groups, which are commonly used protective groups in peptide chemistry due to their stability under various reaction conditions and selective removal methods.

Physicochemical Properties

The detailed physicochemical properties of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester are summarized in the following table:

PropertyValue
CAS Number87063-91-0
Molecular FormulaC22H26N2O5
Molecular Weight398.459 g/mol
IUPAC Namedibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate
SynonymsL-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester; N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester
Storage Conditions-20°C
Purity≥95% (typical for research grade)

The compound exhibits good solubility in organic solvents but limited solubility in aqueous media, a property that stems from the presence of the hydrophobic benzyl groups .

Synthesis Methodologies

Biocatalytic Approaches

Recent advances in biocatalysis offer alternative approaches to synthesizing protected amino acid derivatives, which could potentially be adapted for compounds like N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester. Research has explored several biocatalytic routes for similar compounds:

  • α-selective esterification using proteases

  • Selective hydrolysis of diester compounds using lipases or esterases

  • Amide hydrolysis using amidases, glutaminases, or asparaginases

  • Lactam hydrolysis using oxoprolinases

For instance, screening of commercial proteases for the conversion of N-Boc-L-glutamic acid to its α-benzyl ester revealed that immobilized Alcalase provided the highest yield of 81%, demonstrating the potential of enzymatic approaches for selective modifications of glutamic acid derivatives .

Applications

Peptide Synthesis

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester serves as a valuable building block in peptide synthesis due to its protected carboxylic acid groups. The benzyl ester protection prevents unwanted reactions at these positions while allowing selective deprotection when needed for further peptide elongation or modification. This selective reactivity is essential when constructing complex peptide structures with multiple functional groups.

Dendrimer Preparation

One of the most significant applications of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is in the preparation of alanine-glutamic dendrimers and other polypeptide structures . Dendrimers are highly branched, star-shaped macromolecules with precisely defined structures and multiple peripheral functional groups. The dipeptide structure of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester, with its protected carboxylic acid groups, makes it an ideal building block for dendrimer synthesis.

The benzyl protection groups can be selectively removed to expose reactive carboxylic acid groups, which can then be used for further branching or functionalization. This controlled deprotection and functionalization strategy is crucial for creating dendrimers with precise architectures and properties.

Chemical Reactions and Protective Group Functionality

Deprotection Strategies

As a protected dipeptide, N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester can undergo various chemical transformations, particularly deprotection reactions to remove the benzyl ester groups. Common deprotection methods include:

  • Catalytic hydrogenolysis using palladium catalysts, which selectively cleaves the benzyl-oxygen bond without affecting the peptide backbone

  • Acidic hydrolysis under controlled conditions

  • Enzymatic hydrolysis using specific lipases or esterases

The choice of deprotection method depends on the specific requirements of the subsequent synthetic steps and the presence of other functional groups that might be sensitive to particular reaction conditions.

Selective Transformations

Research on related compounds has shown that it's possible to achieve selective transformations of glutamic acid derivatives with multiple ester groups. For example, studies on the hydrolysis of dibenzyl L-glutamate have identified enzymes that can selectively hydrolyze either the α-benzyl ester or the γ-benzyl ester, depending on the enzyme and reaction conditions.

In particular, the enzyme PLE-4 (recombinantly produced in E. coli) was found to favor the formation of α-benzyl L-glutamate (64%) over γ-benzyl L-glutamate (16%) when hydrolyzing dibenzyl L-glutamate at pH 5.0 . Such selective transformations could potentially be applied to N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester for specific modifications.

Analytical Methods

Spectroscopic Analysis

Characterization of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester typically involves various spectroscopic techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed information about the molecular structure, particularly the presence of the benzyl groups, the peptide bond, and the stereochemistry at the chiral centers

  • Infrared (IR) spectroscopy helps identify key functional groups, including the ester carbonyl groups (typically around 1730-1750 cm⁻¹) and the amide bond (Amide I band around 1650-1670 cm⁻¹)

  • Mass spectrometry confirms the molecular weight (expected at approximately 398.459 Da) and provides fragmentation patterns characteristic of the compound

These spectroscopic methods are crucial for ensuring the compound's structural integrity and purity, especially after synthesis or during stability studies.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination and quality control of peptide derivatives like N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester. HPLC analysis can detect impurities, stereoisomers, or degradation products that might affect the compound's performance in subsequent applications .

Current Research Trends

Enzymatic Approaches

Current research is increasingly focusing on enzymatic methods for the selective modification of protected amino acids and peptides. Studies have explored various enzymes, including proteases, lipases, esterases, and amidases, for their ability to catalyze selective transformations of glutamic acid derivatives .

For example, extensive enzyme screening efforts have identified catalysts for selective esterification and hydrolysis reactions involving glutamic acid derivatives. These enzymatic approaches offer several advantages over traditional chemical methods:

  • Higher regioselectivity, particularly for molecules with multiple similar functional groups

  • Milder reaction conditions, reducing side reactions and degradation

  • More environmentally friendly processes with reduced use of hazardous reagents

  • Potential for one-pot, multi-step transformations

Advanced Applications

Research on compounds like N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is expanding beyond traditional peptide synthesis to explore advanced applications such as:

  • Development of peptide-based nanomaterials with specific self-assembly properties

  • Creation of biodegradable polymers and hydrogels for tissue engineering

  • Design of peptide-based drug delivery systems with controlled release properties

  • Synthesis of peptide-drug conjugates for targeted therapy

These emerging applications highlight the continued relevance and versatility of protected dipeptides in contemporary biochemical and pharmaceutical research.

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